molecular formula C13H21N3O5 B027750 HC Violet no. 2 CAS No. 104226-19-9

HC Violet no. 2

Cat. No.: B027750
CAS No.: 104226-19-9
M. Wt: 299.32 g/mol
InChI Key: YHSOWKGIYXECIF-UHFFFAOYSA-N
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Description

HC Violet no. 2: 1-(3-Hydroxypropylamino)-2-nitro-4-bis(2-hydroxyethylamino)benzene , is a synthetic dye primarily used in cosmetic formulations, especially in hair dye products. It is a non-oxidizing, violet dye that imparts a vibrant color to hair and is known for its stability and effectiveness in semi-permanent hair coloring .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of HC Violet No. 2 are not well-documented in the literature. As a dye, it likely interacts with various proteins and other biomolecules to exert its coloring effect. The nature of these interactions is largely dependent on the chemical structure of HC Violet No. 2, which includes multiple hydroxyethylamino groups .

Cellular Effects

HC Violet No. 2 is primarily used for hair dyeing, where it colors the hair by adhering to the hair surface . The exact cellular effects of HC Violet No.

Temporal Effects in Laboratory Settings

The temporal effects of HC Violet NoAs a hair dye, it is known to last for one to two hair washes This suggests that HC Violet No

Transport and Distribution

The transport and distribution of HC Violet NoAs a hair dye, it is known to adhere to the hair surface , suggesting that it may interact with transporters or binding proteins that facilitate its localization or accumulation.

Subcellular Localization

The subcellular localization of HC Violet NoAs a hair dye, it is known to adhere to the hair surface , suggesting that it may localize to specific compartments or organelles within cells. Further research would be needed to confirm this and to identify any targeting signals or post-translational modifications that direct this compound to specific locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HC Violet no. 2 involves the nitration of aniline derivatives followed by subsequent amination reactions. The process typically starts with the nitration of 4-nitroaniline, which is then subjected to a series of amination reactions using hydroxyethylamine and hydroxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and amination processes. The reaction conditions are optimized to ensure high yield and purity of the dye. The final product is then purified using techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: HC Violet no. 2 primarily undergoes substitution reactions due to the presence of nitro and amino groups on the benzene ring. These reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of HC Violet no. 2, which can have different shades and properties depending on the substituents introduced .

Scientific Research Applications

HC Violet no. 2 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: HC Violet no. 2 is unique due to its specific chemical structure, which provides a distinct violet color and excellent stability in hair dye formulations. Its ability to penetrate the hair shaft and bind to keratin makes it particularly effective for semi-permanent hair coloring .

Properties

IUPAC Name

3-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5/c17-7-1-4-14-12-3-2-11(10-13(12)16(20)21)15(5-8-18)6-9-19/h2-3,10,14,17-19H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSOWKGIYXECIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146352
Record name HC Violet no. 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104226-19-9
Record name HC Violet 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104226-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Violet no. 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Violet no. 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-(bis(2-hydroxyethyl)amino)-2-nitrophenyl)amino)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC VIOLET NO. 2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639H4QR04O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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